Cas no 2815-45-4 (6-tert-butyl-1-oxaspiro2.5octane)

6-tert-butyl-1-oxaspiro2.5octane 化学的及び物理的性質
名前と識別子
-
- 1-Oxaspiro[2.5]octane,6-(1,1-dimethylethyl)-
- 6-tert-butyl-1-oxaspiro[2.5]octane
- 4-tert-Butylcyclohexylidene oxide
- 6-t-butyl-1-oxaspiro[2.5]octane
- 6-tert-butyl-1-oxa-spiro[2.5]octane
- AC1L4VZ6
- AC1Q70LA
- c1-10(2,3)9-4-6-11(7-5-9)8-12-11
- C11H20O
- CCRIS 3534
- h9H,4-8H2,1-3H3
- NSC115514
- t9-,11
- 2815-45-4
- 6-(1,1-DIMETHYLETHYL)-1-OXASPIRO(2.5)OCTANE
- UNII-E1HX3MQ5KX
- 1-OXASPIRO(2.5)OCTANE, 6-(1,1-DIMETHYLETHYL)-
- NSC-115514
- E1HX3MQ5KX
- EN300-693672
- AKOS012067563
- 1-OXASPIRO(2.5)OCTANE, 6-TERT-BUTYL-
- NSC 115514
- 6-tert-butyl-2-oxaspiro[2.5]octane
- DTXSID90182420
- WLZ3127
- SCHEMBL20087773
- 6-tert-butyl-1-oxaspiro2.5octane
-
- インチ: 1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3
- InChIKey: MTVKBMPEWYZOIM-UHFFFAOYSA-N
- SMILES: O1CC21CCC(C(C)(C)C)CC2
計算された属性
- 精确分子量: 168.1515
- 同位素质量: 168.151
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- 密度みつど: 0.93
- Boiling Point: 196.7°C at 760 mmHg
- フラッシュポイント: 63.2°C
- Refractive Index: 1.472
- PSA: 12.53
- LogP: 2.99170
6-tert-butyl-1-oxaspiro2.5octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693672-0.5g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 0.5g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-693672-2.5g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 2.5g |
$1428.0 | 2023-05-24 | ||
Enamine | EN300-693672-0.1g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 0.1g |
$640.0 | 2023-05-24 | ||
Enamine | EN300-693672-1.0g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 1g |
$728.0 | 2023-05-24 | ||
TRC | B872075-100mg |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 100mg |
$ 210.00 | 2022-06-06 | ||
Enamine | EN300-693672-10.0g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 10g |
$3131.0 | 2023-05-24 | ||
TRC | B872075-50mg |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 50mg |
$ 135.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1222472-5g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 95% | 5g |
$1300 | 2024-06-03 | |
eNovation Chemicals LLC | Y1222472-5g |
6-(tert-butyl)-1-oxaspiro[2.5]octane |
2815-45-4 | 95% | 5g |
$1300 | 2025-02-28 | |
Enamine | EN300-693672-5.0g |
6-tert-butyl-1-oxaspiro[2.5]octane |
2815-45-4 | 5g |
$2110.0 | 2023-05-24 |
6-tert-butyl-1-oxaspiro2.5octane 関連文献
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Carel A. G. M. Weijers,Paul M. K?nst,Maurice C. R. Franssen,Ernst J. R. Sudh?lter Org. Biomol. Chem. 2007 5 3106
6-tert-butyl-1-oxaspiro2.5octaneに関する追加情報
Comprehensive Analysis of 6-tert-butyl-1-oxaspiro[2.5]octane (CAS No. 2815-45-4): Properties, Applications, and Industry Trends
In the realm of specialty chemicals, 6-tert-butyl-1-oxaspiro[2.5]octane (CAS No. 2815-45-4) stands out as a unique spirocyclic compound with growing relevance in fragrance synthesis and material science. This tert-butyl-substituted oxaspiro structure combines a rigid spiro framework with the steric influence of a tertiary butyl group, creating distinctive physicochemical properties that researchers are actively exploring for advanced applications.
The molecular architecture of 6-tert-butyl-1-oxaspiro[2.5]octane features a rare 1-oxaspiro[2.5]octane core – a bicyclic system where an oxygen atom bridges a cyclopropane ring fused to a cyclohexane moiety. This spirocyclic ether configuration, coupled with the tert-butyl group at the 6-position, generates significant interest in asymmetric synthesis and chiral auxiliaries development. Recent studies highlight its potential as a building block for high-performance fragrance ingredients, particularly in creating woody-amber olfactory profiles that dominate premium perfume markets.
From a synthetic chemistry perspective, the preparation of CAS 2815-45-4 typically involves [2+1] cyclopropanation strategies or ring-expansion protocols. Advanced catalytic systems, including rhodium carbenoid approaches, have shown improved yields in recent years – a development closely followed by organic chemists searching for "efficient spirocycle synthesis methods" or "tert-butyl heterocycle preparation". The compound's stability under various conditions makes it particularly valuable for long-lasting fragrance formulations, addressing consumer demand for sustained scent performance.
Industrial applications of 6-tert-butyl-1-oxaspiro[2.5]octane are expanding beyond traditional fragrance uses. Material scientists are investigating its incorporation into polymeric matrices to modify thermal properties, capitalizing on the steric bulk of the tert-butyl moiety to influence polymer chain mobility. This aligns with growing searches for "bulky group additives for polymers" and "thermal stability modifiers" in engineering plastic forums. The compound's low volatility and oxidative stability make it suitable for high-temperature applications where conventional additives fail.
Environmental and regulatory considerations position 2815-45-4 favorably compared to many synthetic musks. With increasing restrictions on phthalates and nitro-musks, fragrance manufacturers are actively seeking "sustainable spirocyclic alternatives" – a niche where this compound shows promise due to its biodegradability potential and absence of problematic functional groups. Recent patent literature reveals innovative uses in eco-friendly detergents and green cosmetic formulations, responding to the clean beauty movement's demands.
Analytical characterization of 6-tert-butyl-1-oxaspiro[2.5]octane presents unique challenges that have spurred methodological advancements. The steric crowding from the tert-butyl group complicates NMR analysis, leading researchers to develop specialized 2D NMR techniques for complete structural assignment. These developments are particularly relevant for laboratories searching "crowded molecule analysis methods" or "spirocycle characterization protocols". Mass spectrometry studies reveal distinctive fragmentation patterns that aid in quality control for industrial production.
The commercial landscape for CAS 2815-45-4 reflects broader trends in specialty fine chemicals markets. While still considered a low-volume high-value compound, production capacity has steadily increased to meet demand from Asian fragrance hubs. Supply chain analysts note growing interest from manufacturers searching for "tert-butyl spirocyclic suppliers" or "custom synthesis 2815-45-4", particularly for R&D projects exploring novel applications in functional materials and advanced delivery systems.
Future research directions for 6-tert-butyl-1-oxaspiro[2.5]octane may focus on its potential in chiral catalysis and molecular recognition systems. The constrained geometry of the spiro[2.5]octane scaffold offers intriguing possibilities for designing shape-selective catalysts, a hot topic in asymmetric synthesis circles. Computational chemistry studies predicting "spirocyclic compound reactivity" frequently highlight this molecule as an interesting case study due to its unusual ring strain distribution and steric environment.
From a safety perspective, proper handling of 6-tert-butyl-1-oxaspiro[2.5]octane requires standard organic chemical precautions, though its low acute toxicity profile makes it preferable to many alternatives. This characteristic contributes to its inclusion in "safer chemical inventories" and growing popularity among formulators addressing "green chemistry principles". The compound's stability also reduces decomposition risks during storage and transportation – key considerations for international chemical logistics.
As the chemical industry evolves toward more sophisticated architectures, 2815-45-4 represents an excellent example of how strategic steric hindrance can create valuable functional properties. Whether as a fragrance intermediate, polymer modifier, or synthetic building block, this tert-butyl spirocyclic compound continues to attract research attention across multiple disciplines. Its development trajectory mirrors broader shifts toward performance-optimized specialty chemicals that meet both technical and sustainability criteria in modern applications.
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